molecular formula C8H10ClNO B3192677 4-Chloro-2-methoxy-6-methylaniline CAS No. 644961-69-3

4-Chloro-2-methoxy-6-methylaniline

Cat. No. B3192677
CAS RN: 644961-69-3
M. Wt: 171.62 g/mol
InChI Key: PSEHUZQOXDGFGD-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-6-methylaniline is an organic compound with the molecular formula C8H10ClNO. It is a solid substance at room temperature . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of anilines like 4-Chloro-2-methoxy-6-methylaniline can involve several steps, including nitration, conversion from the nitro group to an amine, and bromination . The synthesis can also involve a Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxy-6-methylaniline can be represented by the linear formula C8H10ClNO .


Physical And Chemical Properties Analysis

4-Chloro-2-methoxy-6-methylaniline is a solid substance at room temperature . It has a molecular weight of 171.63 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Quinolines : 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline, involving cyclization, nitrification, and chlorination, suitable for large-scale studies with an 85% yield (Zhao, Lei, & Guo, 2017).
  • Reaction with Methanolic Hydrogen Chloride : 2-Chloro-4,6-dimethoxy-3-methylaniline, among other compounds, was produced from reactions of various 1,4-benzoquinone mono-oximes with methanolic hydrogen chloride (Sargent, 1982).

Photodecomposition Studies

  • Photochemical Reactions : The photochemical reactions of N-(methylphenylamino)-2,4,6-trimethylpyridinium tetrafluoroborate were studied, identifying methoxy and chloro adducts such as N-methyl-p-anisidine and 4-(and 2-)chloro-N-methylaniline (Chiapperino & Falvey, 1997).

Spectroscopic Analysis

  • Fourier Transform Infrared and FT-Raman Spectra : Detailed vibrational assignment and analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline were conducted using FTIR and FT-Raman spectra, comparing experimental and theoretical data (Arjunan & Mohan, 2009).

Synthesis of Novel Compounds

  • Synthesis of Proton Sponges : Synthesis of 4-chloro-2-methyl-5-nitroquinolines, including methoxy groups, resulted in new representatives of quinoline proton sponges (Dyablo et al., 2015).

Antibacterial Activity Studies

  • Synthesis and Antibacterial Activity : A study synthesized 3-substituted-6-(3-ethyl-4-methylanilino)uracils and evaluated their capacity to inhibit bacterial DNA polymerase and bacterial growth, showing potent competitive inhibition and antibacterial activity (Zhi et al., 2005).

Safety and Hazards

4-Chloro-2-methoxy-6-methylaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

4-chloro-2-methoxy-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEHUZQOXDGFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281743
Record name 4-Chloro-2-methoxy-6-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-6-methylaniline

CAS RN

644961-69-3
Record name 4-Chloro-2-methoxy-6-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644961-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxy-6-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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